molecular formula C19H18N2O4 B1227369 4-Pyridinecarboxylic acid [2-[1-(2-furanylmethyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester

4-Pyridinecarboxylic acid [2-[1-(2-furanylmethyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester

Cat. No. B1227369
M. Wt: 338.4 g/mol
InChI Key: PPVQVVYILHCBSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-pyridinecarboxylic acid [2-[1-(2-furanylmethyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester is an aromatic carboxylic acid and a member of pyridines.

Scientific Research Applications

Rearrangements and Derivatives Synthesis

  • The compound 4-(2-aminophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinecarboxylic acid diethyl ester, closely related to the queried chemical, shows potential in synthesizing various complex derivatives (Kim, 1986).

Antioxidant Activity

  • Research on derivatives of similar pyrrolyl esters, such as the ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate, has demonstrated notable antioxidant activity, which could be relevant to health and medicine (Zaki et al., 2017).

Chemical Reactions and Compound Formation

  • The interaction of similar compounds with other chemicals, such as acetone and p-toluidine, leads to the formation of diverse esters, shedding light on complex chemical reaction pathways (Mukovoz et al., 2015).

Antimicrobial Properties

  • Studies on 4-acyl-pyrazoles, which are structurally related to the queried compound, have revealed significant antibacterial properties, indicating potential in pharmaceutical applications (Cetin & Bildirici, 2016).

Solvent Extraction Uses

  • The use of pyridinecarboxylate esters in solvent extraction processes, particularly for metals like nickel and cobalt, highlights their utility in industrial chemistry (Preston & Preez, 1995).

Synthesis of Carboxylic Esters

  • The chemical can be utilized in new methods for synthesizing carboxylic esters, demonstrating its versatility in organic synthesis (Shiina et al., 2002).

Cardiotonic Activity

  • Some pyridinecarboxylic acids and their esters, akin to the queried compound, have shown promise in cardiotonic activity, potentially beneficial in treating heart conditions (Mosti et al., 1992).

properties

Product Name

4-Pyridinecarboxylic acid [2-[1-(2-furanylmethyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

[2-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] pyridine-4-carboxylate

InChI

InChI=1S/C19H18N2O4/c1-13-10-17(14(2)21(13)11-16-4-3-9-24-16)18(22)12-25-19(23)15-5-7-20-8-6-15/h3-10H,11-12H2,1-2H3

InChI Key

PPVQVVYILHCBSQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N1CC2=CC=CO2)C)C(=O)COC(=O)C3=CC=NC=C3

Canonical SMILES

CC1=CC(=C(N1CC2=CC=CO2)C)C(=O)COC(=O)C3=CC=NC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Pyridinecarboxylic acid [2-[1-(2-furanylmethyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester
Reactant of Route 2
Reactant of Route 2
4-Pyridinecarboxylic acid [2-[1-(2-furanylmethyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-Pyridinecarboxylic acid [2-[1-(2-furanylmethyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester
Reactant of Route 4
Reactant of Route 4
4-Pyridinecarboxylic acid [2-[1-(2-furanylmethyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester
Reactant of Route 5
4-Pyridinecarboxylic acid [2-[1-(2-furanylmethyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester
Reactant of Route 6
Reactant of Route 6
4-Pyridinecarboxylic acid [2-[1-(2-furanylmethyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.